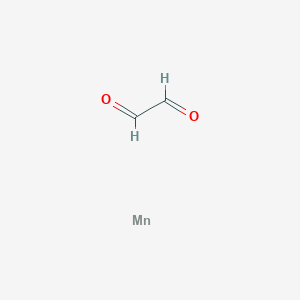
Manganese;oxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese;oxaldehyde typically involves the reaction of manganese salts with oxaldehyde under controlled conditions. One common method is the hydrolysis-driven redox method, where manganese salts are reacted with oxaldehyde in the presence of a reducing agent. This method ensures a homogeneous distribution of manganese oxides, which are crucial for the compound’s catalytic properties .
Industrial Production Methods: Industrial production of this compound often employs redox deposition-precipitation methods. In this process, manganese permanganate is reduced using ethanol in the presence of alumina-coated monoliths. This method produces a homogeneous coating of manganese compounds, which are highly active for the oxidation of volatile organic compounds .
Chemical Reactions Analysis
Types of Reactions: Manganese;oxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese reacts with halogens to form manganese(II) halides, and with oxygen to form manganese oxides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide under alkaline conditions to form manganese dioxide.
Reduction: It can be reduced using reducing agents like ethanol in the presence of alumina.
Substitution: Manganese reacts with halogens such as chlorine to form manganese(II) chloride.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese(II) ions (Mn²⁺)
Substitution: Manganese(II) chloride (MnCl₂)
Scientific Research Applications
Manganese;oxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Manganese;oxaldehyde can be compared with other manganese-based compounds such as manganese dioxide and manganese sulfate. While manganese dioxide is primarily used in batteries and as an oxidizing agent, manganese sulfate is commonly used in fertilizers and dietary supplements . The unique combination of manganese and oxaldehyde in this compound provides distinct catalytic properties that are not observed in other manganese compounds.
Comparison with Similar Compounds
- Manganese dioxide (MnO₂)
- Manganese sulfate (MnSO₄)
- Manganese chloride (MnCl₂)
Properties
CAS No. |
112374-37-5 |
|---|---|
Molecular Formula |
C2H2MnO2 |
Molecular Weight |
112.97 g/mol |
IUPAC Name |
manganese;oxaldehyde |
InChI |
InChI=1S/C2H2O2.Mn/c3-1-2-4;/h1-2H; |
InChI Key |
WYRMRLTVRRROHE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















